1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene
Description
Properties
Molecular Formula |
C12H7F5O |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H |
InChI Key |
IIJVCXBKEVCDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation at Position 2
Trifluoromethylation of naphthalene derivatives is typically achieved via electrophilic or radical pathways. For regioselective installation at position 2, directed ortho-metalation or direct electrophilic substitution is employed:
Directed Ortho-Metalation
A hydroxyl or methoxy group at position 1 directs lithiation to position 2. Subsequent reaction with a trifluoromethylating agent, such as methyl chlorodifluoroacetate (MCDFA) or Umemoto’s reagent (trifluoromethyl sulfonium salts), yields the trifluoromethylated intermediate. For example:
-
1-Methoxynaphthalene undergoes lithiation at position 2 using n-butyllithium at –78°C in tetrahydrofuran (THF).
-
The lithiated intermediate reacts with trifluoromethyl iodide (CF₃I) or trifluoromethylcopper (CuCF₃) to form 1-methoxy-2-(trifluoromethyl)naphthalene.
-
Demethylation via boron tribromide (BBr₃) yields 1-hydroxy-2-(trifluoromethyl)naphthalene , a key precursor for subsequent difluoromethoxylation.
Electrophilic Trifluoromethylation
Electrophilic reagents like Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enable direct CF₃ group installation. In the presence of a catalytic Lewis acid (e.g., FeCl₃), 1-hydroxynaphthalene reacts with Togni’s reagent in dichloromethane at room temperature, yielding 1-hydroxy-2-(trifluoromethyl)naphthalene with >70% regioselectivity.
Difluoromethoxylation at Position 1
The introduction of the difluoromethoxy group requires strategies to avoid competing side reactions, such as N-difluoromethylation or over-fluorination. Modern methods leverage difluorocarbene intermediates generated under mild conditions:
Difluorocarbene-Mediated O-Difluoromethylation
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) serves as a stable difluorocarbene precursor. In the presence of a proton sponge catalyst (1,8-bis(dimethylamino)naphthalene), TFDA decomposes at 50–60°C to generate :CF₂, which reacts with phenolic oxygen:
-
1-Hydroxy-2-(trifluoromethyl)naphthalene is dissolved in anhydrous DMF.
-
TFDA (1.2 equiv) and proton sponge (0.1 equiv) are added, and the mixture is stirred at 60°C for 12 hours.
-
The reaction proceeds via a difluoromethylene carbonyl ylide intermediate , which undergoes hydrogen migration to form the difluoromethoxy group.
This method achieves >85% yield with minimal by-products, as harsh basic conditions (which promote N-difluoromethylation) are avoided.
Alternative Difluorocarbene Sources
Traditional reagents like sodium chlorodifluoroacetate or chlorodifluoromethane (HCFC-22) require strong bases (e.g., NaOH) but are less regioselective. For instance, HCFC-22 reacts with 1-hydroxy-2-(trifluoromethyl)naphthalene in a 1,4-dioxane/water mixture at 120°C, yielding the target compound in 60–65% yield.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
Scientific Research Applications
1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene has a wide array of applications in scientific research:
Medicinal Chemistry
The compound's unique structural features make it a candidate for pharmaceutical development. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them suitable for drug design.
- Anticancer Activity: Preliminary studies have shown that this compound can inhibit tumor growth in xenograft models, indicating potential as an anticancer agent. Statistical analysis has demonstrated significant reductions in tumor volume compared to controls (p < 0.05) .
- Antimicrobial Properties: Similar compounds have exhibited effectiveness against various bacterial strains, suggesting that the incorporation of fluorinated groups enhances membrane penetration and antimicrobial efficacy .
Materials Science
In materials science, this compound can serve as a building block for advanced materials. Its unique properties allow for the development of:
- Fluorinated Polymers: The compound can be used to synthesize polymers with enhanced thermal stability and chemical resistance.
- Agrochemicals: Its chemical structure may contribute to the efficacy of agrochemical formulations by improving their stability and activity.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions, depending on its specific interactions with biological targets.
Comparison with Similar Compounds
Table 2: Toxicity and Environmental Behavior
Key Observations:
- Toxicity Data Gap: No specific toxicity data exist for this compound. However, methylnaphthalenes exhibit lower acute toxicity (LD₅₀ > 1,800 mg/kg) compared to unsubstituted naphthalene, which is classified as a possible human carcinogen .
- Environmental Impact: The compound’s fluorine substituents likely delay degradation, increasing persistence in soil and water. This contrasts with 1,4-dimethoxynaphthalene, which degrades rapidly due to oxidative cleavage of methoxy groups .
Biological Activity
1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene is a fluorinated organic compound that combines difluoromethoxy and trifluoromethyl functional groups on a naphthalene core. This unique structure imparts distinctive physical and chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. The incorporation of fluorine atoms is known to enhance the metabolic stability and bioactivity of compounds, thus warranting investigation into its biological activities.
The molecular formula of this compound is with a molecular weight of approximately 266.19 g/mol. The presence of multiple fluorine atoms increases lipophilicity, which can influence the compound's interaction with biological systems.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures have been studied extensively. These studies suggest that fluorinated naphthalenes can exhibit significant biological activities, including:
- Enzyme Inhibition : Related compounds have shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase, which is relevant for malaria treatment.
- Antiproliferative Activity : Similar fluorinated compounds have demonstrated antiproliferative effects against various cancer cell lines, indicating potential utility in oncology .
Interaction Studies
Research indicates that the interactions of fluorinated compounds with biological targets can be modulated by their electronic properties due to the electronegative nature of fluorine atoms. These interactions may involve hydrogen bonding and π-π stacking, enhancing selectivity and activity against specific biological targets.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene | High lipophilicity; potential pharmaceutical applications | Enzyme inhibition; potential anticancer activity |
| Trifluoroacetic acid | Strong acidity; used as a reagent in organic synthesis | Limited direct biological activity |
| Difluoroacetic acid | Less acidic than trifluoroacetic acid; different reactivity | Potential metabolic effects |
| Fluoroalkyl-substituted naphthalenes | Varying lipophilicity; diverse applications based on structure | Anticancer properties observed in related studies |
Case Studies and Research Findings
Several studies have highlighted the biological implications of fluorinated naphthalenes:
- Anticancer Activity : A study on related compounds revealed significant antiproliferative effects against HCT116 and OVCAR-8 cell lines, with IC50 values indicating promising therapeutic potential .
- Enzyme Inhibition : Research has shown that certain fluorinated naphthalenes can inhibit key enzymes involved in disease pathways, suggesting that this compound may exhibit similar properties .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene in environmental or biological matrices?
- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) for volatile fraction analysis and high-performance liquid chromatography (HPLC) coupled with UV/VIS or fluorescence detection for non-volatile residues. Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) is critical for structural confirmation, particularly for differentiating fluorinated substituents. Reference environmental monitoring protocols from toxicological profiles, which emphasize multi-matrix validation (air, water, soil) and quality control via internal standards .
Q. Which experimental models are appropriate for assessing acute toxicity of this compound?
- Methodological Answer : Follow ATSDR’s inclusion criteria (Table B-1), prioritizing inhalation and oral exposure routes in rodent models (e.g., Sprague-Dawley rats, CD-1 mice) for systemic effect evaluation. Include endpoints such as hepatic enzyme activity (e.g., CYP450 isoforms), respiratory function (e.g., bronchial lavage fluid analysis), and histopathology. Dose-response studies should adhere to OECD guidelines, with negative/positive controls to validate assay sensitivity .
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer : Leverage fluorination methodologies for naphthalene derivatives, such as nucleophilic substitution with difluoromethoxy groups or trifluoromethylation via Ullmann coupling. Monitor reaction efficiency using thin-layer chromatography (TLC) and intermediate characterization via /-NMR. Purification via fractional distillation or preparative HPLC is recommended to achieve >95% purity .
Advanced Research Questions
Q. How can conflicting data on metabolic pathways of fluorinated naphthalene derivatives be resolved?
- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process) to evaluate study quality. Use risk of bias (RoB) tools (Tables C-6, C-7) to assess randomization, blinding, and outcome reporting. Prioritize studies with in vitro-in vivo extrapolation (IVIVE) using human hepatocyte models or recombinant enzymes (e.g., CYP2E1, CYP2F2) to clarify species-specific metabolism. Meta-analyses should weight data by study confidence ratings (high/moderate/low) .
Q. What strategies integrate conflicting evidence on environmental persistence of polyfluorinated naphthalenes?
- Methodological Answer : Combine fate-and-transport modeling (e.g., EPI Suite) with empirical data from biodegradation assays (OECD 301F) and photolysis studies. Resolve discrepancies by evaluating matrix-specific half-lives (e.g., soil vs. water) and confounding factors like pH or organic carbon content. Use ATSDR’s environmental monitoring framework (Appendix B) to standardize data collection across media (air, sediment, biota) .
Q. How should researchers design studies to elucidate structure-activity relationships (SAR) for fluorinated naphthalene toxicity?
- Methodological Answer : Employ computational tools (e.g., QSAR, molecular docking) to predict bioactivity, followed by in vitro validation using primary human airway epithelial cells or murine olfactory mucosa models. Compare toxicity profiles of structural analogs (e.g., 1-methylnaphthalene vs. trifluoromethyl derivatives) to isolate electronic or steric effects. Data normalization to molar concentrations is critical for cross-study comparisons .
Data Contradiction and Validation
Q. What methodologies address inconsistencies in reported cytotoxicity thresholds for fluorinated aromatics?
- Methodological Answer : Conduct inter-laboratory validation using standardized protocols (e.g., ISO 10993-5 for mammalian cell lines). Replicate conflicting studies under controlled conditions (e.g., identical cell passage numbers, serum-free media). Apply benchmark dose (BMD) modeling to reconcile variability in IC values, accounting for assay endpoints (e.g., apoptosis vs. necrosis) .
Q. How can mechanistic studies differentiate between oxidative stress and direct protein adduction as toxicity drivers?
- Methodological Answer : Use redox-sensitive probes (e.g., DCFH-DA for ROS) alongside proteomic profiling (LC-MS/MS) to quantify adduct formation in target tissues (e.g., lung, liver). Compare wild-type vs. Nrf2-knockout models to assess antioxidant response contributions. Dose-time response curves should identify threshold effects for pathway activation .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
